Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Metabolic Studies
The compound's metabolism has been studied in various contexts, demonstrating its versatility in biochemical processes. For instance, in the study of enzymatic C-demethylation of related compounds, the in vitro metabolism was investigated using a hepatic microsomal system, revealing the formation of several metabolites through hydroxylation and carbonyl reduction. This study highlights the compound's potential in pharmacokinetic and toxicological research (Yoo et al., 2008).
Synthesis and Characterization
Research into the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs showcases the compound's utility in creating new materials with potential antitumor activity. Such studies are pivotal for the development of new therapeutic agents (Maftei et al., 2013).
Photophysics and Applications in FRET
The design and synthesis of novel molecules based on the tert-butyl 1,2,4-oxadiazol moiety for applications in fluorescence resonance energy transfer (FRET) highlight its potential in developing advanced materials for optoelectronic applications. Such research contributes to the field of material science, especially in the development of efficient and high-performance light-emitting devices (Pujar et al., 2017).
Crystal Structure and Biological Evaluation
Investigations into the crystal structure and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound with structural similarities, provide insights into the molecular interactions and potential biological activities of such compounds. Understanding their crystal structures aids in the rational design of molecules with desired biological properties (Sanjeevarayappa et al., 2015).
Antitumor Activity
The exploration of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, including their synthesis, structural analysis, and investigation of antitumor activity, showcases the potential of such compounds in medicinal chemistry. These studies are crucial for the discovery and development of new anticancer drugs (Maftei et al., 2016).
Mechanism of Action
Target of action
Oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The pyrrolidine ring is a common motif in many biologically active compounds and drugs, suggesting that this compound might interact with biological targets in a similar manner.
properties
IUPAC Name |
tert-butyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-9-13(10-8-12)15-19-16(24-20-15)14-6-5-11-21(14)17(22)23-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBIJWPUTWBGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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